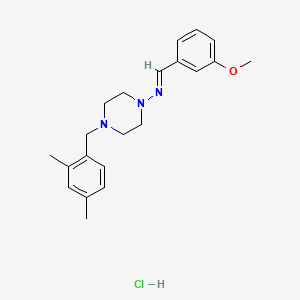
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate, also known as DPK or DPK-060, is a synthetic compound that has gained attention in scientific research due to its potential pharmacological properties.
Mécanisme D'action
The exact mechanism of action of 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate is not fully understood, but it is believed to act on multiple targets within the cell. This compound has been shown to inhibit the activity of histone deacetylase (HDAC), which plays a role in regulating gene expression and is often overexpressed in cancer cells. This compound has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the inflammatory response. Additionally, this compound has been shown to activate the nuclear factor erythroid 2-related factor 2 (Nrf2) pathway, which plays a role in cellular antioxidant defense.
Biochemical and Physiological Effects:
Studies have shown that this compound can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit cell migration and invasion. This compound has also been shown to reduce inflammation and oxidative stress in cells and tissues. In animal studies, this compound has been shown to improve cognitive function and reduce brain damage following ischemic stroke.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate in lab experiments is its potential for multiple therapeutic applications. However, this compound is a relatively new compound and more research is needed to fully understand its safety and efficacy. Additionally, the synthesis method for this compound is complex and may limit its availability for research purposes.
Orientations Futures
Future research on 2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate could focus on further understanding its mechanism of action and potential therapeutic applications. Studies could also explore the safety and efficacy of this compound in clinical trials, as well as investigate potential drug combinations with this compound for enhanced therapeutic effects. Additionally, research could focus on developing more efficient synthesis methods for this compound to increase its availability for research and potential clinical use.
In conclusion, this compound is a synthetic compound with potential pharmacological properties that has gained attention in scientific research. Its potential therapeutic effects in cancer, inflammation, and neurological disorders make it a promising candidate for further study. However, more research is needed to fully understand its mechanism of action, safety, and efficacy.
Méthodes De Synthèse
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate can be synthesized through a multistep process involving the reaction of 3-(propionylamino)benzoic acid with 2-(3,4-dimethylphenyl)acetyl chloride in the presence of a base. The resulting intermediate is then treated with oxalyl chloride and triethylamine to form the final product.
Applications De Recherche Scientifique
2-(3,4-dimethylphenyl)-2-oxoethyl 3-(propionylamino)benzoate has been studied for its potential therapeutic effects in various diseases, including cancer, inflammation, and neurological disorders. In cancer research, this compound has shown promising results in inhibiting tumor growth and inducing apoptosis in cancer cells. Inflammation studies have demonstrated the anti-inflammatory properties of this compound, which could be useful in treating chronic inflammatory diseases. In neurological research, this compound has been shown to have neuroprotective effects and potential for treating neurodegenerative diseases.
Propriétés
IUPAC Name |
[2-(3,4-dimethylphenyl)-2-oxoethyl] 3-(propanoylamino)benzoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21NO4/c1-4-19(23)21-17-7-5-6-16(11-17)20(24)25-12-18(22)15-9-8-13(2)14(3)10-15/h5-11H,4,12H2,1-3H3,(H,21,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLBWRYKIXYJBFP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)NC1=CC=CC(=C1)C(=O)OCC(=O)C2=CC(=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 4-ethyl-5-methyl-2-{[(3-pyridinylamino)carbonothioyl]amino}-3-thiophenecarboxylate](/img/structure/B5808707.png)
![N-(3,5-dimethylphenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5808714.png)
![N-(5-chloro-2-methylphenyl)-2-{[5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B5808727.png)
![N-[4-chloro-2-({[2-(4-morpholinyl)ethyl]amino}carbonyl)phenyl]-2-furamide](/img/structure/B5808738.png)
![N,3,5-trimethyl-N-{[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}benzamide](/img/structure/B5808741.png)

![5-[(dimethylamino)sulfonyl]-N-[5-(ethylthio)-1,3,4-thiadiazol-2-yl]-2-fluorobenzamide](/img/structure/B5808750.png)

![5-(2-methylphenyl)-3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazole](/img/structure/B5808757.png)


![3-[3-(2-fluorophenyl)-1,2,4-oxadiazol-5-yl]-N-(2-furylmethyl)propanamide](/img/structure/B5808786.png)

![2-[(2-chlorobenzoyl)amino]-3-(4-ethoxyphenyl)acrylic acid](/img/structure/B5808799.png)